molecular formula C9H10F3NO B8600475 4-Isopropoxy-3-trifluoromethylpyridine

4-Isopropoxy-3-trifluoromethylpyridine

Cat. No.: B8600475
M. Wt: 205.18 g/mol
InChI Key: IDBJWULEBUADTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropoxy-3-trifluoromethylpyridine is a useful research compound. Its molecular formula is C9H10F3NO and its molecular weight is 205.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

4-propan-2-yloxy-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C9H10F3NO/c1-6(2)14-8-3-4-13-5-7(8)9(10,11)12/h3-6H,1-2H3

InChI Key

IDBJWULEBUADTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=NC=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-trifluoromethylpyridine hydrochloride salt (2.0 g) in tetrahydrofuran (5 mL) were added sodium hydride (60%, 2.8 g) and propan-2-ol (2.8 g), and the mixture was stirred at 50° C. for 2 hours. After cooling to room temperature, to the reaction mixture was added water, and the resulting mixture was extracted with diethyl ether. The organic layer was dried over magnesium sulfate, and concentrated. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give 4-isopropoxy-3-trifluoromethylpyridine (1.5 g). To a solution of the obtained compound (1.5 g) in ethyl acetate (20 mL) was added 4-bromomethylbenzoic acid methyl ester (2.0 g) at room temperature, and the mixture was heated under reflux overnight. After cooling to room temperature, the solvent was removed to give 4-isopropoxy-1-(4-methoxycarbonylbenzyl)-3-trifluoromethyl-pyridinium bromide (2.1 g). To a solution of the obtained compound (2.1 g) in dimethoxyethane (10 mL) were added acrylonitrile (1.3 g), manganese dioxide (2.1 g) and triethylamine (1.5 g), and the mixture was stirred at 80° C. for 6 hours. The reaction mixture was filtered through a Celite pad, and filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (0.04 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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